molecular formula C22H20BrN3O3S B2893202 N-(4-bromo-3-methylphenyl)-2-[(4-oxo-3-propyl-3,4-dihydro[1]benzofuro[3,2-d]pyrimidin-2-yl)sulfanyl]acetamide CAS No. 900003-78-3

N-(4-bromo-3-methylphenyl)-2-[(4-oxo-3-propyl-3,4-dihydro[1]benzofuro[3,2-d]pyrimidin-2-yl)sulfanyl]acetamide

Cat. No. B2893202
CAS RN: 900003-78-3
M. Wt: 486.38
InChI Key: AAXXFYXKACAEAG-UHFFFAOYSA-N
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Description

N-(4-bromo-3-methylphenyl)-2-[(4-oxo-3-propyl-3,4-dihydro[1]benzofuro[3,2-d]pyrimidin-2-yl)sulfanyl]acetamide is a useful research compound. Its molecular formula is C22H20BrN3O3S and its molecular weight is 486.38. The purity is usually 95%.
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Scientific Research Applications

Dual Inhibitors of Thymidylate Synthase and Dihydrofolate Reductase

Compounds related to the one have been synthesized as potential dual inhibitors of thymidylate synthase (TS) and dihydrofolate reductase (DHFR), enzymes crucial for DNA synthesis and repair, making them targets for anticancer drugs. For example, analogues have demonstrated potent dual inhibitory activities against human TS and DHFR, indicating their potential in cancer therapy (Gangjee, Qiu, Li, & Kisliuk, 2008).

Crystal Structure Analysis

Crystallographic studies of related compounds have provided insights into their molecular structures, which is essential for understanding the mechanism of action and for the design of more effective therapeutic agents. These studies have shown how different substitutions on the pyrimidine ring affect the molecule's conformation and, potentially, its biological activity (Subasri et al., 2016).

Antimicrobial and Antituberculosis Activity

Some derivatives have been synthesized and evaluated for their antimicrobial and antituberculosis activities. This research is crucial for discovering new treatments for infectious diseases, particularly those resistant to current medications. Compounds have shown good antimicrobial activity and promising antituberculosis effects, suggesting their utility in fighting bacterial infections and tuberculosis (Soni & Patel, 2017).

Antitumor Activities

Investigations into the antitumor activities of related compounds have led to the discovery of molecules with significant effects against various cancer cell lines. For example, studies have identified compounds more effective than reference drugs like doxorubicin in inhibiting tumor cell growth, highlighting their potential as new anticancer agents (Alqasoumi et al., 2009).

Synthesis and Biological Evaluation

The chemical synthesis and biological evaluation of these compounds and their derivatives are fundamental aspects of drug discovery and development. Research has focused on optimizing the synthesis routes for these molecules and evaluating their biological activities, which aids in understanding their pharmacological potential and guiding the development of new therapeutic agents (Gangjee, Zeng, McGuire, & Kisliuk, 2000).

properties

IUPAC Name

N-(4-bromo-3-methylphenyl)-2-[(4-oxo-3-propyl-[1]benzofuro[3,2-d]pyrimidin-2-yl)sulfanyl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H20BrN3O3S/c1-3-10-26-21(28)20-19(15-6-4-5-7-17(15)29-20)25-22(26)30-12-18(27)24-14-8-9-16(23)13(2)11-14/h4-9,11H,3,10,12H2,1-2H3,(H,24,27)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AAXXFYXKACAEAG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCN1C(=O)C2=C(C3=CC=CC=C3O2)N=C1SCC(=O)NC4=CC(=C(C=C4)Br)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H20BrN3O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

486.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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